{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile
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Overview
Description
{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with 2-cyanoethylpentylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions involving ethene and tricarbonitrile groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash Joule heating, which rapidly heats the reactants to high temperatures, can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrile derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of {4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its reactive functional groups .
Comparison with Similar Compounds
Similar Compounds
2-[4-[2-cyanoethyl(pentyl)amino]phenyl]ethene-1,1,2-tricarbonitrile: A closely related compound with similar structural features.
Other cyanoethyl derivatives: Compounds with cyanoethyl groups that exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of {4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
93090-81-4 |
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Molecular Formula |
C19H19N5 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[4-[2-cyanoethyl(pentyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H19N5/c1-2-3-4-11-24(12-5-10-20)18-8-6-16(7-9-18)19(15-23)17(13-21)14-22/h6-9H,2-5,11-12H2,1H3 |
InChI Key |
SLQBBUHZQWPKSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCC#N)C1=CC=C(C=C1)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
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